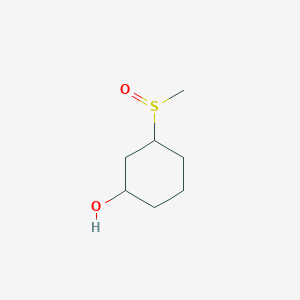

3-Methanesulfinylcyclohexan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methanesulfinylcyclohexan-1-ol is a chemical compound with the molecular formula C7H14O2S and a molecular weight of 162.2499 . It is used in various applications, including pharmaceutical testing .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H14O2S/c1-10(9)7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3 . This code provides a textual representation of the molecule’s structure. Chemical Reactions Analysis

While specific reactions involving this compound are not detailed in the search results, alcohols in general can undergo several types of reactions. These include conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters .Physical and Chemical Properties Analysis

The physical form of this compound is an oil . More specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Energy Storage and Conversion

One notable application in the field of energy involves the use of sulfonic ester-based additives like (Trimethylsilyl)methanesulfonate to enhance the electrochemical performance of high-voltage batteries. These additives stabilize the interface of over-lithiated oxides, improving capacity retention, rate performance, and high-temperature stability by forming a protective layer that mitigates electrolyte decomposition (Lim et al., 2016).

Catalysis and Organic Synthesis

In the realm of catalysis, graphene-confined single iron atoms have shown efficacy in converting methane to C1 oxygenated products at room temperature, highlighting a radical pathway for methane conversion that could be of significant interest for synthesizing value-added chemicals (Cui et al., 2018).

Additionally, new ligand scaffolds involving 2-aminocyclohexanecarboxylic acid derivatives have been developed for catalytic asymmetric synthesis, demonstrating the potential for high enantiomeric excess in the addition of alkylzinc reagents to aliphatic aldehydes (Wipf & Wang, 2002).

Furthermore, methanesulfonic acid has been employed as an environmentally benign catalyst for the electrophilic addition of long-chain olefins to benzene, showcasing its potential for green chemistry applications (Luong et al., 2004).

Photocatalysis and Photostereomutation

The photophysics and photostereomutation of aryl methyl sulfoxides have been studied, revealing insights into the effects of methanesulfinyl groups on aromatic chromophores and their application in light-mediated organic transformations (Lee & Jenks, 2001).

Methane Activation and Conversion

Research on methane activation and conversion to more valuable chemicals has been a significant focus, aiming to develop processes that are simpler and more efficient. Studies have explored various strategies, including direct and indirect conversion methods, to overcome the challenges associated with methane's intrinsic stability and the economic viability of these processes (Tang et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

3-methylsulfinylcyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-10(9)7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNJLPVPZKRFBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1CCCC(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2659175.png)

![N-[(1S)-1-Phenylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2659177.png)

![N-[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2659181.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2659187.png)

![2-{[(2-aminoethyl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B2659188.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2659191.png)